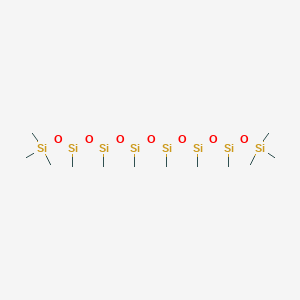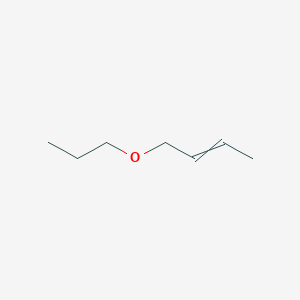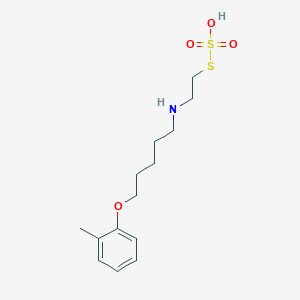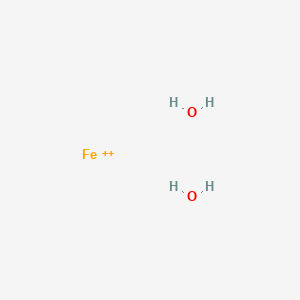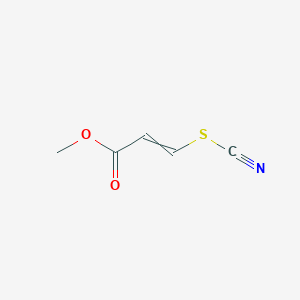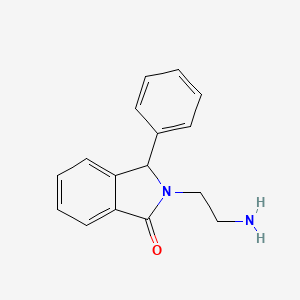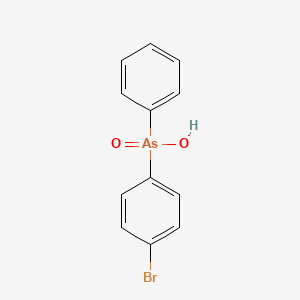
1,1,2,2,3,4,4,5,6-Nonafluorocyclohexane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,2,2,3,4,4,5,6-Nonafluorocyclohexane is a fluorinated cyclohexane derivative. This compound is characterized by the presence of nine fluorine atoms attached to the cyclohexane ring, making it highly fluorinated. Fluorinated compounds are known for their unique chemical properties, such as high thermal stability, chemical inertness, and hydrophobicity, which make them valuable in various industrial and scientific applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2,2,3,4,4,5,6-Nonafluorocyclohexane typically involves the fluorination of cyclohexane derivatives. One common method is the direct fluorination of cyclohexane using elemental fluorine (F2) under controlled conditions. This reaction requires careful handling due to the highly reactive nature of fluorine gas. The reaction is usually carried out in a fluorine-resistant reactor at low temperatures to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve the use of specialized fluorination agents, such as cobalt trifluoride (CoF3) or silver fluoride (AgF2), which can selectively introduce fluorine atoms into the cyclohexane ring. These methods offer better control over the fluorination process and can be scaled up for large-scale production.
化学反応の分析
Types of Reactions
1,1,2,2,3,4,4,5,6-Nonafluorocyclohexane can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).
Reduction Reactions: The compound can be reduced to form partially fluorinated cyclohexane derivatives. This can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of this compound can lead to the formation of fluorinated cyclohexanones or cyclohexanols. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield fluorinated alcohols or amines, while reduction reactions can produce partially fluorinated cyclohexanes.
科学的研究の応用
1,1,2,2,3,4,4,5,6-Nonafluorocyclohexane has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of other fluorinated compounds. Its unique properties make it valuable in the development of new materials and catalysts.
Biology: Fluorinated compounds are often used in biological research to study enzyme mechanisms and protein-ligand interactions. This compound can serve as a probe in such studies.
Medicine: The compound’s stability and inertness make it a potential candidate for drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: this compound is used in the production of specialty polymers and coatings due to its hydrophobic and oleophobic properties.
作用機序
The mechanism of action of 1,1,2,2,3,4,4,5,6-Nonafluorocyclohexane is primarily related to its fluorine atoms. Fluorine’s high electronegativity and small atomic size allow it to form strong bonds with carbon, resulting in a stable and inert compound. The compound’s hydrophobic nature also plays a role in its interactions with biological molecules and materials.
類似化合物との比較
Similar Compounds
1,1,2,2,3,3,4,4-Octafluorocyclohexane: This compound has one fewer fluorine atom than 1,1,2,2,3,4,4,5,6-Nonafluorocyclohexane, resulting in slightly different chemical properties.
Perfluorocyclohexane: A fully fluorinated cyclohexane, perfluorocyclohexane has all hydrogen atoms replaced by fluorine, making it even more inert and hydrophobic.
1,1,2,2,3,3,4,4,5,5-Decafluorocyclohexane: This compound has one more fluorine atom, which can further enhance its stability and hydrophobicity.
Uniqueness
This compound is unique due to its specific fluorination pattern, which provides a balance between stability and reactivity. This makes it a versatile compound for various applications in research and industry.
特性
CAS番号 |
22150-51-2 |
|---|---|
分子式 |
C6H3F9 |
分子量 |
246.07 g/mol |
IUPAC名 |
1,1,2,2,3,4,4,5,6-nonafluorocyclohexane |
InChI |
InChI=1S/C6H3F9/c7-1-2(8)5(12,13)6(14,15)3(9)4(1,10)11/h1-3H |
InChIキー |
DVAJXVTXOULZLP-UHFFFAOYSA-N |
正規SMILES |
C1(C(C(C(C(C1(F)F)F)(F)F)(F)F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



